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Compound of Interest

Compound Name: Santolina triene

Cat. No.: B1198447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Santolina Triene, a naturally occurring monoterpene found in various essential oils. The

information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

This guide is intended to serve as a valuable resource for researchers in natural product

chemistry, analytical chemistry, and drug discovery.

Compound Information
Property Value

IUPAC Name 3-ethenyl-2,5-dimethylhexa-1,4-diene[1]

Molecular Formula C₁₀H₁₆[1]

Molecular Weight 136.23 g/mol [1]

CAS Number 2153-66-4[1]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the available ¹H and ¹³C NMR data for Santolina Triene.
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¹H NMR Data (Predicted)

Detailed experimental ¹H NMR data with coupling constants for isolated Santolina Triene is

not readily available in the public domain. However, based on the known structure, the

following proton environments are expected. A full analysis would require 2D NMR experiments

like COSY and HSQC for unambiguous assignment.[2]

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

Vinylic Protons 4.8 - 6.0 Multiplets

Allylic Protons 2.0 - 2.5 Multiplets

Methyl Protons 1.6 - 1.8 Singlets/Doublets

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

following table summarizes the available ¹³C NMR data.
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Carbon Atom Chemical Shift (ppm)

C1 112.9

C2 144.9

C3 50.1

C4 126.1

C5 132.8

C6 25.8

C7 17.9

C8 114.9

C9 139.5

C10 20.6

(Data sourced from spectral prediction and

comparison with similar compounds)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The vapor

phase IR spectrum of Santolina Triene exhibits characteristic absorption bands for its

hydrocarbon structure.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3080 =C-H Stretching

~2970 C-H (sp³) Stretching

~1640 C=C Stretching

~1450 C-H Bending

~910, 990 =C-H Out-of-plane bending
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. Santolina Triene is typically analyzed by Gas Chromatography-Mass

Spectrometry (GC-MS).

m/z Relative Intensity Proposed Fragment

136 [M]⁺ Molecular Ion

121 High [M - CH₃]⁺

93 High [M - C₃H₇]⁺

79 Medium Further Fragmentation

(Major peaks sourced from

PubChem)[1]

Experimental Protocols
The following sections detail generalized protocols for obtaining the spectroscopic data

presented above. These methods are typical for the analysis of volatile terpenes like Santolina
Triene.

NMR Spectroscopy of Volatile Terpenes
Caption: Workflow for NMR analysis of Santolina Triene.

Sample Preparation: Isolate Santolina Triene from the essential oil matrix, typically by

preparative gas chromatography or column chromatography. Dissolve 5-10 mg of the purified

compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d,

CDCl₃) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1198447?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Santolina-triene
https://www.benchchem.com/product/b1198447?utm_src=pdf-body
https://www.benchchem.com/product/b1198447?utm_src=pdf-body
https://www.benchchem.com/product/b1198447?utm_src=pdf-body
https://www.benchchem.com/product/b1198447?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans.

Spectral Width: -1 to 12 ppm.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans.

Spectral Width: 0 to 220 ppm.

2D NMR Acquisition: For complete structural assignment, acquire 2D spectra such as COSY,

HSQC, and HMBC using standard pulse programs.[2]

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the

residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy of Essential Oils
Caption: Workflow for FT-IR analysis of Santolina Triene.

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, no specific sample

preparation is needed. A single drop of the essential oil containing Santolina Triene or the

isolated compound is placed directly onto the ATR crystal.[3]

Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

Data Acquisition:
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Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Scan: Place the sample on the crystal and record the spectrum.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum. If necessary, an ATR correction can be applied. Identify the wavenumbers of the

major absorption bands.

GC-MS Analysis of Santolina Triene
Caption: Workflow for GC-MS analysis of Santolina Triene.

Sample Preparation: Dilute the essential oil sample containing Santolina Triene in a volatile

solvent such as hexane or dichloromethane (e.g., 1:100 v/v).

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-5 °C/min.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.
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Mass Range: Scan from m/z 40 to 400.

Data Analysis: Identify Santolina Triene by comparing its retention time and mass spectrum

with those of a reference standard or by matching the mass spectrum with a library database

(e.g., NIST, Wiley). Analyze the fragmentation pattern to confirm the structure. The

identification is further confirmed by comparing its Kovats retention index with literature

values.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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